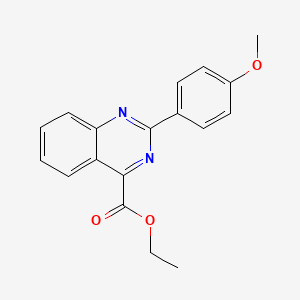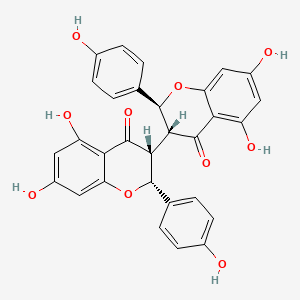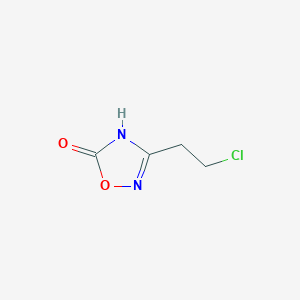
3-Methylpyridazin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpyridazin-4-ol is a heterocyclic organic compound with the molecular formula C5H6N2O It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylpyridazin-4-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: 3-Methylpyridazin-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridazinone derivatives.
Reduction: Hydrogenated pyridazine compounds.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
科学的研究の応用
3-Methylpyridazin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 3-Methylpyridazin-4-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
- 4-Methylpyridazin-3-ol
- Pyridazinone derivatives
- Pyridazine analogs
Comparison: 3-Methylpyridazin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyridazine derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
特性
分子式 |
C5H6N2O |
|---|---|
分子量 |
110.11 g/mol |
IUPAC名 |
3-methyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C5H6N2O/c1-4-5(8)2-3-6-7-4/h2-3H,1H3,(H,6,8) |
InChIキー |
YRRZHZAAEMEVIR-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


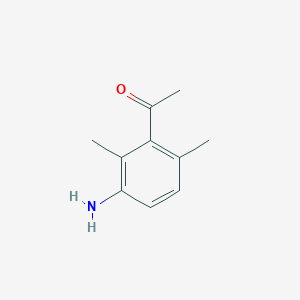
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
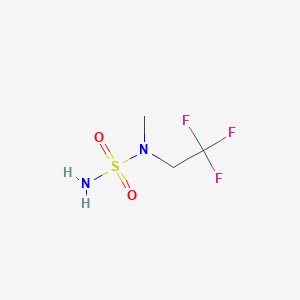
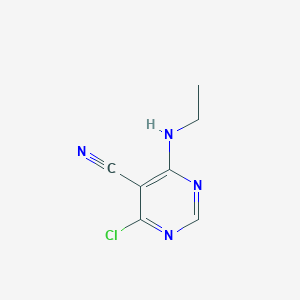

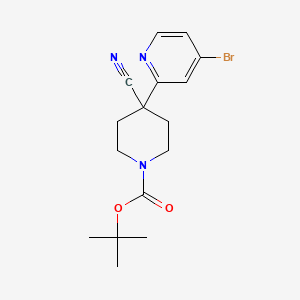

![3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13094998.png)
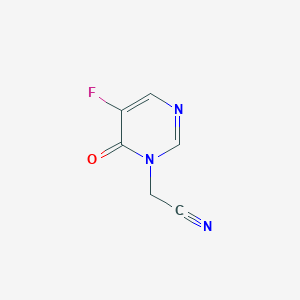
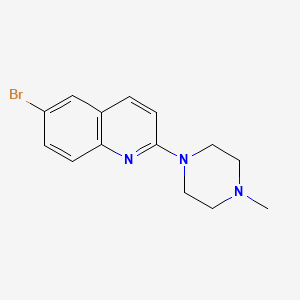
![5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13095020.png)
